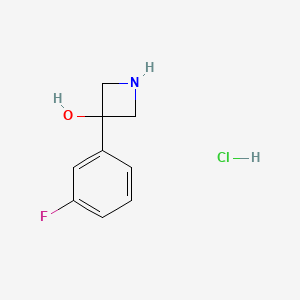![molecular formula C13H11BrO5S B2359937 5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid CAS No. 1232781-62-2](/img/structure/B2359937.png)
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a sulfonylmethyl group attached to a brominated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid typically involves multiple steps. One common approach starts with the bromination of 3-methylphenyl, followed by sulfonylation to introduce the sulfonyl group. The furan ring is then constructed through a series of cyclization reactions, and the carboxylic acid group is introduced via oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and the methyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or thiols.
Scientific Research Applications
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. The furan ring provides a rigid scaffold that enhances binding specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Chloro-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
- 5-{[(4-Fluoro-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
- 5-{[(4-Iodo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
Uniqueness
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can engage in halogen bonding and influence the compound’s reactivity and binding properties. This makes it particularly useful in applications where strong and specific interactions are required.
Properties
IUPAC Name |
5-[(4-bromo-3-methylphenyl)sulfonylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO5S/c1-8-6-10(3-4-11(8)14)20(17,18)7-9-2-5-12(19-9)13(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXZCKHIDSBGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)


![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)




![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)


![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)

